N'-[(E)-9-anthrylmethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-9-anthrylmethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with a unique structure that combines an anthracene moiety with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-9-anthrylmethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 9-anthraldehyde with 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-9-anthrylmethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
N’-[(E)-9-anthrylmethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-9-anthrylmethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, disrupting its function and leading to potential anti-cancer effects. The pyrazole ring can interact with various enzymes, inhibiting their activity and leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-9-anthrylmethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-9-anthrylmethylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-9-anthrylmethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both an anthracene moiety and a pyrazole ring, which confer distinct electronic and steric properties.
Properties
Molecular Formula |
C26H20N4O |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H20N4O/c1-17-10-12-18(13-11-17)24-15-25(29-28-24)26(31)30-27-16-23-21-8-4-2-6-19(21)14-20-7-3-5-9-22(20)23/h2-16H,1H3,(H,28,29)(H,30,31)/b27-16+ |
InChI Key |
GYHSRJQAFVWZCB-JVWAILMASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
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